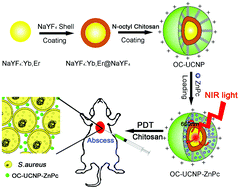Dual antibacterial activities of a chitosan-modified upconversion photodynamic therapy system against drug-resistant bacteria in deep tissue†
Nanoscale Pub Date: 2017-02-15 DOI: 10.1039/C6NR07188K
Abstract
Photodynamic therapy (PDT) has recently been proposed as an innovative approach to combat multi-drug resistant (MDR) bacteria. To improve the penetration depth of current PDT, a core–shell upconversion nanoparticle (UCNP) based PDT system, composed of a cationic N-octyl chitosan (OC) coated UCNP loaded with the photosensitizer zinc phthalocyanine (OC-UCNP-ZnPc), was constructed to enhance the antibacterial efficacy against MDR bacteria in deep tissue. The core–shell UCNPs displayed a higher upconversion fluorescence efficiency compared to the inner UCNP core. Dual antibacterial activities induced by chitosan and PDT-induced ROS were demonstrated, independent of the bacterial species. In particular, these nanoconstructs exhibited excellent antibacterial effects on the MDR bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and β-lactamase-producing Escherichia coli. In vivo antibacterial therapy for murine MRSA-infected abscesses in the deep tissue (1 cm) strongly confirmed the outstanding anti-MRSA efficacy of OC-UCNP-ZnPc. Our results indicated that the OC-UCNP-ZnPc based PDT system triggered by deep-penetrating NIR light has a prominent antibacterial effect on MDR bacteria, which could be a promising strategy for deep-tissue infections.


Recommended Literature
- [1] Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study†
- [2] Back cover
- [3] Inside back cover
- [4] Tuning PEG-DA hydrogel properties viasolvent-induced phase separation (SIPS)†
- [5] Superior catalytic performance of Ce1−xBixO2−δ solid solution and Au/Ce1−xBixO2−δ for 5-hydroxymethylfurfural conversion in alkaline aqueous solution†
- [6] Magnetic methacrylated gelatin-g-polyelectrolyte for methylene blue sorption
- [7] Ministry of Food
- [8] Textural properties of nanocrystalline tin oxide obtained by spray pyrolysis
- [9] Thiazole-based metallophosphors of iridium with balanced carrier injection/transporting features and their two-colour WOLEDs fabricated by both vacuum deposition and solution processing-vacuum deposition hybrid strategy†
- [10] The chemistry of santonene. Part III. Some autoxidation products










